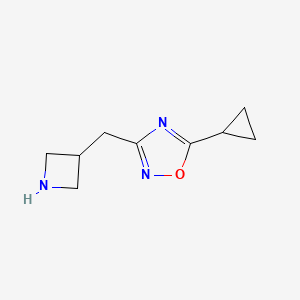
1-(2-ethylbutyl)-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
1-(2-Ethylbutyl)-1H-pyrrole-2-carboxylic acid, more commonly known as EBCA, is an organic compound belonging to the pyrrole family. It is a colorless, water-soluble solid with a molecular weight of 164.21 g/mol. EBCA is of interest to the scientific community due to its potential applications in the synthesis of other compounds, its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
EBCA has been studied for its potential applications in the synthesis of other compounds, such as the synthesis of 1-aryl-2-pyrrolidin-3-yl-1H-pyrrole-2-carboxylic acids. In addition, EBCA has been studied for its potential applications in the synthesis of other organic compounds, such as 2-ethylbutyl-1H-pyrrole-2-carboxylates, which have been used as precursors in the synthesis of pharmaceuticals.
Mecanismo De Acción
EBCA has been studied for its mechanism of action, which involves the formation of a covalent bond between the carboxylic acid group and the pyrrole ring. This covalent bond results in the formation of a stable, five-membered ring, which is responsible for the compound's unique properties.
Biochemical and Physiological Effects
EBCA has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential anti-inflammatory and anti-cancer properties. In addition, EBCA has been studied for its potential role in the regulation of gene expression, as well as its potential role in the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBCA has several advantages and limitations when used in laboratory experiments. One advantage is that it is water-soluble, which makes it easy to work with in a laboratory setting. Additionally, EBCA is relatively stable, making it suitable for use in long-term experiments. However, EBCA is also relatively expensive, which may limit its use in some laboratory experiments.
Direcciones Futuras
The potential future directions for research on EBCA include further investigation of its potential biochemical and physiological effects, its potential applications in the synthesis of other compounds, and its potential role in the regulation of gene expression and the immune system. Additionally, further research could be conducted to explore the potential of EBCA as an anti-inflammatory and anti-cancer agent. Finally, further research could be conducted to explore the potential of EBCA as an industrial catalyst or as a component of other compounds.
Propiedades
IUPAC Name |
1-(2-ethylbutyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-9(4-2)8-12-7-5-6-10(12)11(13)14/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQNQYJLVDTYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1C=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethylbutyl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1473826.png)
![1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1473827.png)





![1-(tert-Butoxycarbonyl)-3-[2-(methoxymethyl)-1-naphthyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1473836.png)

![[(1-Isopropyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1473838.png)



![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1473845.png)